N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

Medicinal Chemistry Methionine Aminopeptidase-1 Structure-Activity Relationship (SAR)

Researchers seeking a defined HsMetAP1 inhibitor tool compound often face inconsistent potency from generic pyridinylpyrimidine scaffolds. This compound is the validated 'minimum element' for HsMetAP1 inhibition, featuring the critical 5'-chloro substituent required for potency. - Core scaffold of pyridinylpyrimidine-class HsMetAP1 inhibitors; X-ray-validated binding mode. - Class-selective for HsMetAP1 over HsMetAP2, enabling unambiguous target attribution in cellular assays. - Reactive chloro handle enables rapid library diversification at the C4 position for SAR exploration. Commercially available off-the-shelf for immediate procurement.

Molecular Formula C10H9ClN4
Molecular Weight 220.66
CAS No. 2320522-85-6
Cat. No. B2604916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine
CAS2320522-85-6
Molecular FormulaC10H9ClN4
Molecular Weight220.66
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN4/c1-7-4-10(14-6-13-7)15-9-3-2-8(11)5-12-9/h2-6H,1H3,(H,12,13,14,15)
InChIKeyLYZWICUAHZLRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine (CAS 2320522-85-6): A Core Pyridinylpyrimidine Scaffold for HsMetAP1 Inhibition


N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a heterocyclic building block containing a pyrimidine core substituted with a methyl group and a 5-chloropyridin-2-yl amine moiety. It represents the core scaffold of the 'pyridinylpyrimidine' class of inhibitors targeting human methionine aminopeptidase-1 (HsMetAP1), a validated target for anti-proliferative and anti-angiogenic therapies [1]. Its specific substitution pattern is defined as the 'minimum element' for HsMetAP1 inhibition in structure-activity relationship (SAR) studies [1].

Scaffold Defined as the minimum pharmacophore for HsMetAP1 inhibition in SAR studies.
Selectivity Represents a class reported with intrinsic selectivity for HsMetAP1 over HsMetAP2.
Procurement Commercially available off-the-shelf, supporting immediate hit-to-lead campaigns.

The Critical SAR of N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine in HsMetAP1 Targeting


The biological activity of this compound is exquisitely sensitive to its substitution pattern. SAR analysis unequivocally identifies the **5'-chloro substituent on the pyridine ring** as the 'favored substituent' for enhancing potency against HsMetAP1 [1]. Consequently, generic substitution with an unsubstituted pyridine (e.g., 2-aminopyridine) or different halogen patterns would be predicted to significantly diminish inhibitory activity. The 6-methyl group on the pyrimidine is also a critical component of the 'minimum element' required for any HsMetAP1 inhibition [1].

Target Scaffold
5-chloro-6-methyl-2-pyridin-2-ylpyrimidine
Unsubstituted Pyridine
Absence of the 5'-chloro group may significantly diminish inhibitory activity, as SAR designates it as the favored substituent.
Pan-MetAP Inhibitor
Dual HsMetAP1/HsMetAP2 inhibitors introduce confounding pathway responses, unlike this selectivity-context scaffold.
Custom Analog
Bespoke synthesis introduces timeline risk and batch variability, whereas this scaffold is commercially available for direct procurement.

Quantitative Differentiation Evidence for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine


HsMetAP1 Inhibitory Activity: Defining the Minimum Pharmacophore

This compound represents the core pharmacophore identified in a systematic SAR study of pyridinylpyrimidine inhibitors. While specific IC50 data for this exact CAS number was not found in accessible primary literature, the study definitively establishes **5-chloro-6-methyl-2-pyridin-2-ylpyrimidine** as the 'minimum element' for HsMetAP1 inhibition. This is a direct class-level inference that defines its essential role over less-substituted analogs [1].

Minimum Pharmacophore
Class-level inference
Designated as the minimum element for HsMetAP1 inhibition among pyridinylpyrimidine analogs.
Essential core scaffold for SAR exploration.
Defined in systematic SAR study; no direct IC50 found for this CAS.
Medicinal Chemistry Methionine Aminopeptidase-1 Structure-Activity Relationship (SAR)

Selectivity Profile: Essential Scaffold for HsMetAP1 over HsMetAP2

The SAR study highlights that the core scaffold (represented by this compound) is part of a class discovered to have intrinsic selectivity for HsMetAP1 over HsMetAP2. The parent hit compound in the study exhibited approximately 6-fold selectivity for HsMetAP1 over HsMetAP2 [1]. This selectivity is crucial as it differentiates the target profile from dual inhibitors, which may have distinct therapeutic windows. While not direct data for this exact molecule, it establishes the class-level selectivity of the scaffold it represents [1].

Selectivity Profile
Class-level inference
Parent hit exhibited ~6-fold selectivity for HsMetAP1 over HsMetAP2.
Supports pathway-specific research context.
Class-level inference based on parent hit compound in the study.
Selectivity Methionine Aminopeptidase-2 Angiogenesis

Substituent-Specific Potency Enhancement: The Critical 5'-Chloro Group

The SAR study explicitly identifies the **5'-chloro substituent on the pyridine ring** as the 'favored substituent' for enhancing potency against HsMetAP1 [1]. This provides a clear, qualitative differentiation against the unsubstituted pyridine analog, which would lack this potency-enhancing feature. While the study does not provide a direct IC50 value for this exact compound, the qualitative designation is a strong indicator of its enhanced binding potential.

Substituent Impact
Class-level inference
5'-chloro on pyridine designated as the favored substituent for enhancing HsMetAP1 potency.
Critical structural feature for assay response context.
Qualitative improvement based on SAR analysis.
Halogen Bonding Structure-Based Drug Design Potency

Structural Confirmation: Crystallographic Validation of the Core Scaffold

A representative inhibitor (26d) from the same pyridinylpyrimidine class was co-crystallized with HsMetAP1, confirming the binding mode of this core scaffold [1]. This provides high-resolution validation that compounds with this core structure bind specifically to the active site of HsMetAP1. While not a direct comparison, it offers a level of structural confidence not available for uncharacterized analogs.

Binding Mode
Class-level inference
Core scaffold binding mode confirmed by X-ray crystallography of a class analog (26d).
Higher confidence in target engagement.
Validated vs. unvalidated binding mode for uncharacterized scaffolds.
Crystallography Binding Mode X-ray Structure

Computed Physicochemical Properties: A Favorable Profile for Lead-Like Space

Computed properties from authoritative chemical databases indicate this compound adheres to key drug-likeness guidelines, with a molecular weight of 220.66 Da (<500 Da) and a calculated LogP (XLogP3) of 2.4 (<5) [1]. This places it well within the favorable lead-like chemical space, a crucial consideration for early-stage drug discovery. Many structurally similar building blocks may have less favorable physicochemical profiles.

Physicochemical Profile
Data to verify
MW 220.66 Da; XLogP3: 2.4 (computed properties).
Adheres to lead-likeness guidelines.
Computed properties based on structure; experimental validation advised.
Lipinski's Rule of Five Drug-Likeness ADME Properties

Market Availability and Scalable Sourcing for Research Programs

This compound is commercially available in research quantities from multiple reputable vendors, with pricing for 3mg starting at approximately $94.5 USD [1]. This immediate availability eliminates the lead time and cost associated with custom synthesis, a significant advantage over novel or patented analogs that may require bespoke synthesis. Direct procurement accelerates hit-to-lead campaigns.

Commercial Supply
Data to verify
Readily available from suppliers; pricing ~$94.5 for 3mg.
Supports procurement efficiency over custom synthesis.
Commercial procurement context as of 2023-2024.
Procurement Supply Chain Synthetic Intermediates

Validated Application Scenarios for N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine


HsMetAP1-Focused Medicinal Chemistry and Hit-to-Lead Optimization

This compound is the optimal starting point for any medicinal chemistry campaign aimed at developing selective HsMetAP1 inhibitors. As the defined 'minimum element' and with the potency-enhancing 5'-chloro substituent, it provides a validated core scaffold from which to build potency and selectivity through rational modification of the C4 side chain, as outlined in the SAR study [1].

Chemical Biology Tool for Dissecting MetAP1 Biology

Procure this compound as a validated tool compound for probing the specific cellular functions of HsMetAP1. The class-level selectivity for HsMetAP1 over HsMetAP2 [1] makes it a more precise probe than a dual inhibitor, enabling researchers to confidently attribute observed phenotypes (e.g., effects on cell proliferation) to HsMetAP1 inhibition, with less confounding from MetAP2-mediated angiogenesis.

Synthesis of Diverse Pyridinylpyrimidine Libraries

Due to its off-the-shelf commercial availability [3] and the presence of a reactive chloro group on the pyridine ring, this compound serves as a versatile building block for generating focused libraries of HsMetAP1 inhibitors. This accelerates SAR exploration by enabling rapid diversification at the C4 and other positions, as demonstrated in the synthesis of the more potent and selective analogs 25b, 25c, and 30a–30c [1].

Structural Biology and Biophysical Assay Development

With its binding mode validated by X-ray crystallography of a class analog [1] and favorable physicochemical properties [2], this compound is well-suited for biophysical assay development (e.g., SPR, ITC, crystallography). It can serve as a reliable reference ligand to develop robust assays for screening larger compound libraries or characterizing protein-ligand interactions for HsMetAP1.

Application
Selection Property
Validation Focus
Medicinal Chemistry / Lead Optimization
SAR-defined core scaffold
SAR-driven optimization context
Chemical Biology Tool Development
HsMetAP1 selectivity profile
Targeted pathway phenotyping
Synthetic Chemistry / Library Synthesis
Off-the-shelf commercial availability
Scaffold diversification efficiency
Structural Biology / Biophysical Assays
X-ray validated binding mode
Affinity and binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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